

4-Chloro-6-methoxyquinoline-3-carbonitrile molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline-3-carbonitrile

Cat. No.: B084986

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-6-methoxyquinoline-3-carbonitrile**: A Core Scaffold in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist Abstract

4-Chloro-6-methoxyquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. The strategic placement of its chloro, methoxy, and carbonitrile functional groups on the quinoline scaffold imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic signature. We will explore the causality behind its reactivity, particularly in nucleophilic aromatic substitution reactions, and detail its pivotal role as a precursor in the development of targeted therapeutics, including potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational structure of **4-Chloro-6-methoxyquinoline-3-carbonitrile** is the quinoline bicyclic heterocycle. Its distinct chemical personality and utility are derived from the specific arrangement of its functional groups:

- **4-Chloro Group:** Positioned on the pyridine ring of the quinoline system, this chlorine atom is the molecule's primary reactive site. The electron-withdrawing effect of the adjacent ring nitrogen and the C3-carbonitrile group makes the C4 carbon electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its utility as a building block.
- **6-Methoxy Group:** Located on the benzene ring, this electron-donating group can influence the overall electron density of the aromatic system and can be a key interaction point for binding to biological targets in derivative molecules.
- **3-Carbonitrile Group:** This strongly electron-withdrawing nitrile group ($\text{C}\equiv\text{N}$) is crucial. It significantly activates the C4 position for nucleophilic attack, thereby facilitating the displacement of the chlorine atom. It also serves as a potential hydrogen bond acceptor in ligand-receptor interactions.

This precise arrangement of functionalities creates a molecule primed for selective chemical modification, allowing for the systematic construction of diverse molecular libraries for drug discovery.

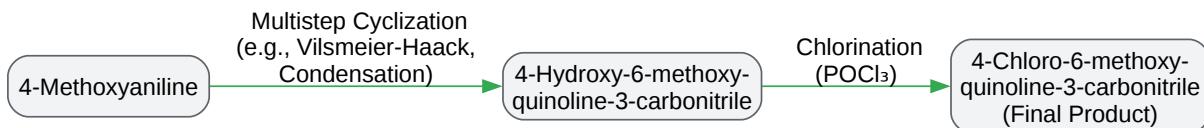
Physicochemical Data Summary

Property	Value	Source
Molecular Formula	$\text{C}_{11}\text{H}_7\text{ClN}_2\text{O}$	[1] [2]
Molecular Weight	218.64 g/mol	[1]
CAS Number	13669-62-0	[1]
Appearance	Typically a solid powder	[3]
Predicted Boiling Point	$394.8 \pm 37.0 \text{ } ^\circ\text{C}$	[4]
Predicted XlogP	2.5	[2]
Monoisotopic Mass	218.02469 Da	[2]

2D Molecular Structure Diagram

Caption: 2D structure of **4-Chloro-6-methoxyquinoline-3-carbonitrile**.

Synthesis and Reactivity


The synthesis of quinoline derivatives is a well-established field of organic chemistry. For **4-Chloro-6-methoxyquinoline-3-carbonitrile** and its analogs, synthetic routes often begin with appropriately substituted anilines.

Conceptual Synthetic Workflow

A common and logical approach involves the construction of the quinoline core followed by functional group installation. A representative multi-step synthesis is outlined below.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Cyclization

- Step 1: Acetanilide Formation. 4-methoxyaniline is acetylated using acetic anhydride to protect the amine and form 4-methoxyacetanilide. This is a standard procedure to moderate the reactivity of the aniline.
- Step 2: Vilsmeier-Haack Formylation. The 4-methoxyacetanilide is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This electrophilic substitution reaction introduces a formyl group ortho to the activating acetamido group, yielding 2-acetamido-5-methoxybenzaldehyde.
- Step 3: Condensation. The resulting aldehyde is then condensed with malononitrile in the presence of a basic catalyst (e.g., piperidine). This Knoevenagel condensation forms an intermediate that is primed for cyclization.
- Step 4: Cyclization and Chlorination. The intermediate undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxy-6-methoxyquinoline-3-carbonitrile. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, **4-Chloro-6-methoxyquinoline-3-carbonitrile**.^[5] The use of POCl_3 is standard for converting quinolones to their 4-chloro derivatives.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for the target molecule.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this molecule is the SNAr at the C4 position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, most notably amines.

Causality: The reaction is highly favorable due to the electronic stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing nitrile group and the quinoline nitrogen. This reactivity is the key to its utility, allowing for the straightforward introduction of diverse side chains, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. A typical reaction involves refluxing the chloroquinoline with a substituted aniline in a solvent like isopropanol.^{[6][7]}

Spectroscopic Characterization

The definitive identification and purity assessment of **4-Chloro-6-methoxyquinoline-3-carbonitrile** rely on a combination of spectroscopic techniques. The expected data are as follows:

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	Aromatic Protons	δ 7.0 - 9.0 ppm	Protons on the quinoline core reside in the characteristic aromatic region. The proton at C2 or C5 may be the most downfield due to proximity to the nitrogen or activating groups.
Methoxy Protons		δ ~3.9 - 4.1 ppm	A sharp singlet corresponding to the three protons of the -OCH ₃ group.
¹³ C NMR	Nitrile Carbon	δ ~115 - 120 ppm	The carbon of the C≡N group has a characteristic chemical shift.
Aromatic Carbons		δ ~100 - 160 ppm	Multiple signals corresponding to the carbons of the quinoline rings.
Methoxy Carbon		δ ~55 - 60 ppm	The carbon of the -OCH ₃ group.
Mass Spec (ESI-MS)	Molecular Ion Peak [M+H] ⁺	m/z \approx 219.03	Corresponds to the protonated molecule. The presence of a significant peak at m/z \approx 221 (M+2) in an approximate 1:3 ratio to the M peak is a definitive indicator of a

single chlorine atom.

[8]

A sharp, strong

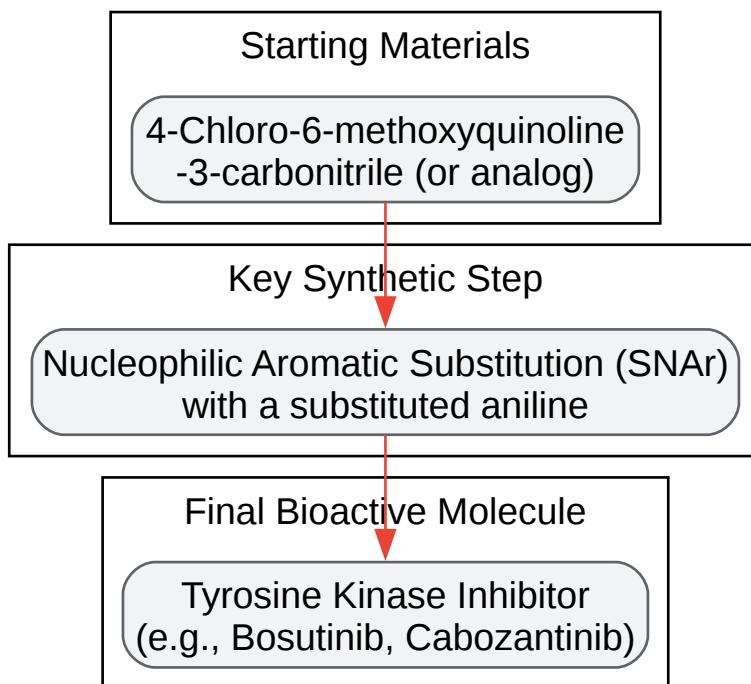
absorption

characteristic of the
nitrile functional
group.

IR Spectroscopy Nitrile Stretch (C≡N) ~2220 - 2240 cm⁻¹

C-O Stretch (Methoxy) ~1250 cm⁻¹
(asymmetric) & ~1050 cm⁻¹ (symmetric) Strong absorptions corresponding to the aryl-alkyl ether linkage.

Aromatic C=C/C=N Stretches ~1500 - 1620 cm⁻¹ Multiple bands indicating the aromatic quinoline core.


Applications in Drug Discovery

4-Chloro-6-methoxyquinoline-3-carbonitrile and its close analogs are not typically therapeutic agents themselves but are high-value intermediates for creating them. Their structure is a key component of several approved and investigational tyrosine kinase inhibitors (TKIs).

Pivotal Role as a TKI Intermediate:

The primary application lies in its use as a scaffold for drugs that target tyrosine kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9] The SNAr reaction at the C4 position is exploited to couple the quinoline core with a substituted aniline moiety, a common pharmacophore for binding to the ATP pocket of kinases.

For example, a closely related derivative, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, serves as a key intermediate in the synthesis of Bosutinib.[5][10][11] Bosutinib is a TKI used to treat chronic myelogenous leukemia (CML) by inhibiting BCR-ABL and Src tyrosine kinases.[10][11] Similarly, analogs like 4-chloro-6,7-dimethoxyquinoline are precursors to drugs like Cabozantinib, which targets c-Met and VEGFR kinases.[9][12]

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors.

The nitrile and methoxy groups on the quinoline scaffold are not merely passive substituents; they often play a crucial role in the final drug's binding affinity and selectivity for its target kinase.

Conclusion

4-Chloro-6-methoxyquinoline-3-carbonitrile represents a masterful piece of molecular design, whether achieved through deliberate synthesis or discovered serendipitously. Its structure is a perfect marriage of a stable heterocyclic core with strategically placed, reactive functional groups. The electron-deficient C4 position, activated by both the ring nitrogen and the C3-nitrile, provides a reliable handle for chemical modification via nucleophilic aromatic substitution. This predictable reactivity has cemented its status as a power-tool for medicinal chemists, enabling the efficient construction of complex molecules with significant therapeutic potential. As the demand for targeted and personalized medicines grows, the importance of versatile and well-understood scaffolds like **4-Chloro-6-methoxyquinoline-3-carbonitrile** will only continue to increase, ensuring its place as a cornerstone of future drug discovery efforts.

References

- Biosynth. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. URL: <https://www.biosynth.com/p/PIA47055/4-chloro-6-7-dimethoxy-quinoline-3-carbonitrile>
- CymitQuimica. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. URL: <https://www.cymitquimica.com/4-chloro-6-7-dimethoxy-quinoline-3-carbonitrile-214470-55-0>
- PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/135743669>
- Echemi. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. URL: <https://www.echemi.com/products/4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile.html>
- Benchchem. Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: An Essential Building Block for Pharmaceutical Research. URL: <https://www.benchchem.com/blog/synthesis-of-4-chloro-67-dimethoxy-quinoline-3-carbonitrile-an-essential-building-block-for-pharmaceutical-research/>
- Smolecule. 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. URL: <https://www.smolecule.com/4-chloro-7-3-chloropropoxy-6-methoxyquinoline-3-carbonitrile.html>
- Royal Society of Chemistry. Electronic Supplementary Information. URL: <https://www.rsc.org>
- ChemicalBook. 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile(263149-10-6) 1H NMR. URL: https://www.chemicalbook.com/spectrum/263149-10-6_1hnmr.htm
- MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. URL: <https://www.mdpi.com/1420-3049/22/1/113/pdf>
- Benchchem. Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. URL: <https://www.benchchem.com>
- Methylamine Supplier. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. URL: <https://www.methylamine-supplier.com/pharmaceutical-intermediates/4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.html>
- Santa Cruz Biotechnology. 4-Chloro-6-methoxy-quinoline-3-carbonitrile. URL: <https://www.scbt.com/p/4-chloro-6-methoxy-quinoline-3-carbonitrile-13669-62-0>
- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. URL: https://www.researchgate.net/publication/230784277_4-Chloro-67-dimethoxyquinoline
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. URL: <https://www.inno-pharmchem.com>
- Benchchem. A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. URL: <https://www.benchchem.com/blog/a-comparative-analysis-of-the-crystal-structure-of-4-chloro-67-dimethoxyquinoline/>

- MySkinRecipes. 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE. URL: <https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/4-chloro-7-fluoro-6-methoxy-quinoline-3-carbonitrile-164412>
- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. URL: https://www.researchgate.net/publication/313883398_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline
- PubChemLite. 4-chloro-6-methoxy-quinoline-3-carbonitrile. URL: <https://pubchemlite.org/compound/VIKNILFXAQPQEF-UHFFFAOYSA-N>
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. URL: <https://www.atlantis-press.com/proceedings/icmmb-16/25854780>
- ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. URL: <https://www.researchgate.net>
- ResearchGate. Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. URL: <https://www.researchgate.net>
- Benchchem. Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines. URL: <https://www.benchchem.com/blog/reactivity-comparison-of-4-chloro-6,7-dimethoxyquinoline-with-other-chloroquinolines/>
- MySkinRecipes. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. URL: <https://www.myskinrecipes.com/shop/th/research/pharmaceutical-intermediates/4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile-160368>
- Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications. URL: <https://www.benchchem.com>
- ChemScene. 4-Chloro-6-methoxy-2,3-dimethylquinoline. URL: <https://www.chemscene.com/products/4-Chloro-6-methoxy-2,3-dimethylquinoline-3348-19-4.html>
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. URL: <https://patents.google.com/patent/CN106008336A>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-chloro-6-methoxy-quinoline-3-carbonitrile (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile: Properties, Applications, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 4. 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]
- 11. innospk.com [innospk.com]
- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Chloro-6-methoxyquinoline-3-carbonitrile molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084986#4-chloro-6-methoxyquinoline-3-carbonitrile-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com